molecular formula C14H19N3 B2526899 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine CAS No. 866255-96-1

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B2526899
CAS No.: 866255-96-1
M. Wt: 229.327
InChI Key: HOUXXJHKQHEAJO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Biological Activity

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The compound's unique structural features, including a pyrazole ring substituted with a benzyl group and a tert-butyl group, suggest a variety of interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N₃
  • Molecular Weight : 229.32 g/mol
  • Structure : The compound features a pyrazole ring with specific substitutions that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. These interactions can modulate cellular pathways, leading to physiological effects such as apoptosis and cell cycle arrest. Preliminary studies indicate that the compound may bind to specific receptors involved in cancer proliferation and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies indicate that it can induce apoptosis and affect cell cycle progression at micromolar concentrations .
  • Microtubule Destabilization : In vitro studies demonstrated that this compound can destabilize microtubules at concentrations around 20 μM, suggesting potential applications in cancer therapy by disrupting mitotic processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleMethyl group instead of benzylLower molecular weight; different biological activity
3-Bromo-1-benzylpyrazoleBromine substitution on the pyrazole ringEnhanced reactivity; potential for different applications
4-AminoantipyrineAmino group on a similar pyrazole structureKnown analgesic properties; different pharmacological profile

The distinct combination of functional groups in this compound may contribute to its unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antiproliferative Studies : A study indicated that this compound exhibited significant antiproliferative effects on breast cancer cells, enhancing caspase activity and inducing morphological changes characteristic of apoptosis at concentrations as low as 1 μM .
  • Cell Cycle Analysis : Cell cycle assays confirmed that treatment with this compound resulted in G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent.
  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to several protein targets, which may be crucial for its therapeutic efficacy against various diseases .

Properties

IUPAC Name

2-benzyl-5-tert-butylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUXXJHKQHEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866255-96-1
Record name 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, benzylhydrazine (977 mg, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) to give 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine (666 mg, 2.90 mmol, 36%). 1H NMR (300 MHz, DMSO-d6) δ 7.32-7.21 (m, 3H), 7.09 (d, 2H), 5.17 (s, 1H), 5.05 (d, 4H), 1.15 (s, 9H); LC-MS (ESI) m/z 230 (M+H)+.
Quantity
977 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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